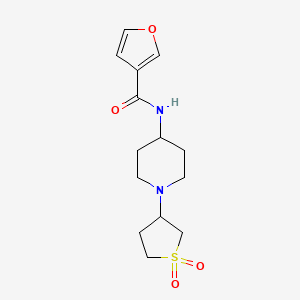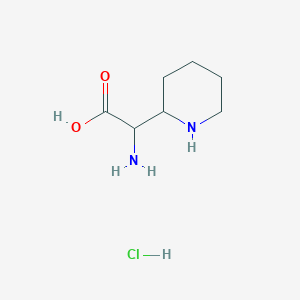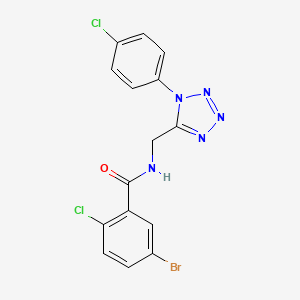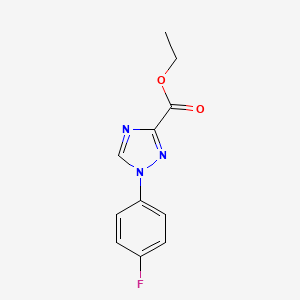
2-(5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a chlorophenyl group
科学的研究の応用
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
Target of Action
Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways and drug interactions. Additionally, 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine binds to specific receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity. These interactions lead to changes in the expression of target genes, affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux. This compound can also affect metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS), impacting cellular redox states .
Transport and Distribution
The transport and distribution of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it affects mitochondrial function and energy production .
Subcellular Localization
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine exhibits specific subcellular localization, which is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Reduced Derivatives: Dihydropyridine derivatives.
Substituted Derivatives: Compounds with various substituents on the chlorophenyl group.
類似化合物との比較
2-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
2-(5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine: Contains a methyl group instead of a chlorine atom, potentially altering its properties.
Uniqueness: The presence of the chlorophenyl group in 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPHTMCMNTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2558384.png)


![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)


![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2558396.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
